molecular formula C29H42N6O3 B12954869 (6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide

(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide

Cat. No.: B12954869
M. Wt: 522.7 g/mol
InChI Key: MNAGYQBVKIBCGP-MOGRSXHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide involves several steps. The process typically starts with the preparation of the indoloquinoline core, followed by the introduction of the allyl, dimethylamino, ethyl, and ethylcarbamoyl groups through various chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide include:

  • 2-Phenylethanol
  • p-Hydroxyphenylethanol
  • 4-Hydroxybenzaldehyde

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific three-dimensional structure

Properties

Molecular Formula

C29H42N6O3

Molecular Weight

522.7 g/mol

IUPAC Name

(6aR,9R)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23?,25-/m1/s1

InChI Key

MNAGYQBVKIBCGP-MOGRSXHUSA-N

Isomeric SMILES

CCNC(=O)N1C=C2C[C@@H]3C(C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4

Origin of Product

United States

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